molecular formula C19H20Si B14262821 (2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane CAS No. 136015-73-1

(2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane

Cat. No.: B14262821
CAS No.: 136015-73-1
M. Wt: 276.4 g/mol
InChI Key: YAVSMTIGAQMKGU-UHFFFAOYSA-N
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Description

(2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane is an organic compound that features a unique combination of phenyl groups and a trimethylsilyl group attached to a butenynyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane typically involves the reaction of 2,4-diphenylbut-1-en-3-yne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation or moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

(2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into alkanes or alkenes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes.

Scientific Research Applications

(2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenyl groups provide stability and electronic effects, while the trimethylsilyl group can be easily removed or substituted, allowing for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Diphenylbut-1-en-3-yn-1-yl)(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability characteristics. This makes it a versatile intermediate in organic synthesis and materials science applications.

Properties

CAS No.

136015-73-1

Molecular Formula

C19H20Si

Molecular Weight

276.4 g/mol

IUPAC Name

2,4-diphenylbut-1-en-3-ynyl(trimethyl)silane

InChI

InChI=1S/C19H20Si/c1-20(2,3)16-19(18-12-8-5-9-13-18)15-14-17-10-6-4-7-11-17/h4-13,16H,1-3H3

InChI Key

YAVSMTIGAQMKGU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=C(C#CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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